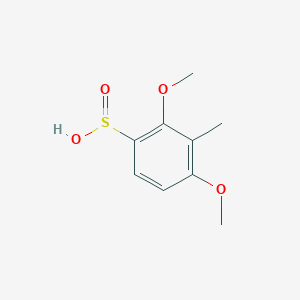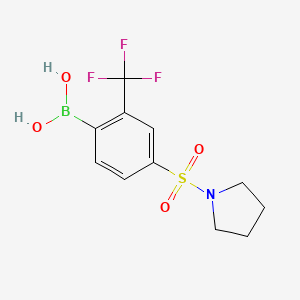
4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid” is a chemical compound with the molecular formula C11H13BF3NO4S . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, a sulfonyl group, a trifluoromethyl group, and a phenylboronic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo various chemical reactions . These reactions can lead to a variety of bioactive molecules with target selectivity .Scientific Research Applications
Sulfonamide Terminators in Cyclisations
Sulfonamides, such as trifluoromethanesulfonic (triflic) acid, have been identified as novel terminators in cationic cyclisations, facilitating the synthesis of pyrrolidines from homoallylic sulfonamides. This methodology allows for the efficient formation of polycyclic systems, indicating a potential application area of related sulfonamide and boronic acid compounds in complex organic synthesis and medicinal chemistry research (Haskins & Knight, 2002).
Metal-Free Synthesis of Pyridine Derivatives
A study demonstrated the in-situ generation of pyridine-boryl radicals for the bifunctional reagent role, facilitating a novel radical addition/C-C coupling mechanism. This process was applied in the late-stage modification of a complicated pharmaceutical molecule, illustrating the potential of boronic acid derivatives in the development of new chemical synthesis pathways and pharmaceutical manufacturing (Wang et al., 2017).
Catalysis in Suzuki Cross-Coupling Reactions
Macrocyclic triazatriolefinic Pd^0 complexes, incorporating aryl groups such as 4-pyrrol-1-ylphenyl, have been utilized as efficient and selective heterogeneous catalysts for Suzuki cross-couplings. The modified electrodes based on these complexes facilitate easy removal of the catalyst, showcasing the role of boronic acid derivatives in enhancing the efficiency and sustainability of catalytic processes (Llobet et al., 2004).
N-B Interaction Investigation
The N-B interaction in o-(Pyrrolidinylmethyl)phenylboronic acid complexes has been extensively studied, providing insights into molecular recognition and chemosensing. This research could inform the design of chemosensing technologies based on arylboronate scaffolds for detecting physiologically important substances (Zhu et al., 2006).
Catalytic Dehydrative Amidation
2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This discovery highlights the potential of boronic acid derivatives in facilitating novel organic transformations, particularly in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Properties
IUPAC Name |
[4-pyrrolidin-1-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO4S/c13-11(14,15)9-7-8(3-4-10(9)12(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHPNPSSQRPDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-((3-((4-Bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2965209.png)
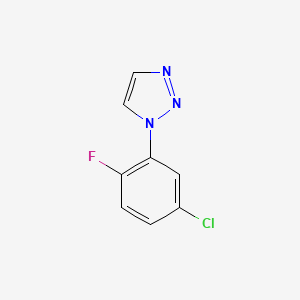
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2965214.png)

![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime](/img/structure/B2965217.png)

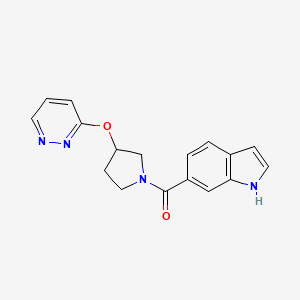
![3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid](/img/structure/B2965222.png)
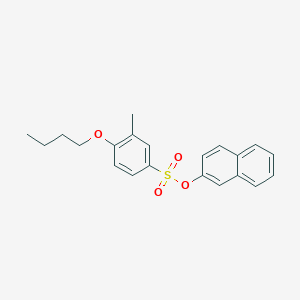

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965227.png)
![2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)
